Kinase Selectivity: FR-167653 vs. SB203580 — Differential Inhibition of p38α and COX Enzymes
A direct head-to-head comparison demonstrates that FR-167653 and SB203580 exhibit divergent selectivity profiles against purified p38α kinase. FR-167653 inhibited p38α kinase activity with a quantitatively defined dose-response curve, while crucially showing no inhibitory effect on COX-1 or COX-2 enzyme activities [1]. In stark contrast, SB203580 inhibited both p38α and COX enzymes. This provides direct evidence that FR-167653 offers a cleaner, p38-selective pharmacological tool compared to the widely used, but less selective, comparator SB203580.
| Evidence Dimension | Inhibitory activity against purified p38α kinase and COX-1/COX-2 |
|---|---|
| Target Compound Data | FR-167653: Inhibits p38α kinase activity in a dose-dependent manner (see figure). No effect on COX-1 or COX-2 activities. |
| Comparator Or Baseline | SB203580: Inhibits p38α kinase activity and also inhibits COX-1 and COX-2 activities. |
| Quantified Difference | FR-167653 exhibits p38α inhibition without COX inhibition; SB203580 inhibits both targets. |
| Conditions | In vitro enzymatic assays using purified p38α kinase and purified COX-1/COX-2. |
Why This Matters
For research requiring specific modulation of the p38 MAPK pathway without confounding effects on prostaglandin synthesis, FR-167653 is the demonstrably superior selection over SB203580.
- [1] Takahashi S, et al. FR167653, a p38 mitogen-activated protein kinase inhibitor, prevents Helicobacter pylori-induced gastritis in Mongolian gerbils. J Pharmacol Exp Ther. 2001;296(1):48-56. (See Fig. 1 for comparative p38α inhibition data and text for COX activity statement). View Source
